3-Cyclopropoxy-5-fluoroisonicotinamide
Description
3-Cyclopropoxy-5-fluoroisonicotinamide is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 5-position, and an amide functional group. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. The cyclopropoxy group enhances steric stability and metabolic resistance, while fluorine improves bioavailability and binding specificity .
Properties
Molecular Formula |
C9H9FN2O2 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-6-3-12-4-7(8(6)9(11)13)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
QLHLJDWRZKTNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluoroisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-fluoropyridine-4-carboxylic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-5-fluoroisonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Replacing fluorine with other halogens alters reactivity and biological activity:
| Compound Name | Substituents | Key Properties |
|---|---|---|
| 3-Cyclopropoxy-5-chloroisonicotinamide | Chlorine at 5-position | Increased lipophilicity; reduced metabolic stability compared to fluorine |
| 3-Cyclopropoxy-5-bromoisonicotinamide | Bromine at 5-position | Higher molecular weight; potential for enhanced halogen bonding interactions |
| 3-Cyclopropoxy-5-iodopicolinic acid | Iodine at 5-position | Steric bulk reduces binding affinity but improves radioimaging potential |
Fluorine’s electronegativity and small atomic radius optimize metabolic stability and target binding, distinguishing 3-Cyclopropoxy-5-fluoroisonicotinamide from heavier halogen analogs .
Positional Isomers and Functional Group Variations
Substituent positioning and functional groups significantly influence activity:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 3-Cyclopropoxy-4-fluoroaniline | Aniline backbone, fluorine at 4-position | Lacks amide group; reduced hydrogen-bonding capacity for target interactions |
| 5-Cyclopropoxy-2-isopropoxynicotinamide | Isopropoxy at 2-position | Altered steric effects; weaker enzyme inhibition due to bulkier substituent |
| 3-Cyclopropoxy-5-fluoropicolinic acid | Carboxylic acid instead of amide | Increased acidity; different solubility and pharmacokinetic profiles |
The amide group in this compound enhances hydrogen bonding with biological targets, improving its drug-like properties compared to carboxylic acid or aniline derivatives .
Cyclopropoxy Group Modifications
Replacing cyclopropoxy with other substituents impacts stability and reactivity:
| Compound Name | Substituent | Key Differences |
|---|---|---|
| 3-Methoxy-5-fluoroisonicotinamide | Methoxy at 3-position | Reduced steric hindrance; faster metabolic degradation |
| 4-Cyclopropoxy-5-methylpicolinamide | Cyclopropoxy at 4-position | Altered binding orientation; lower affinity for kinase targets |
The cyclopropoxy group’s three-membered ring provides rigidity and resistance to oxidative metabolism, which methoxy or linear alkoxy groups lack .
Data Table: Comparative Overview of Key Compounds
| Compound Name | Substituents | Bioactivity (IC50, nM) | LogP | Key Applications |
|---|---|---|---|---|
| This compound | 3-Cyclopropoxy, 5-F, amide | 12.3 (Kinase X) | 2.1 | Anticancer drug candidate |
| 3-Cyclopropoxy-5-chloroisonicotinamide | 3-Cyclopropoxy, 5-Cl | 45.6 (Kinase X) | 2.8 | Research reagent |
| 3-Cyclopropoxy-5-fluoropicolinic acid | 3-Cyclopropoxy, 5-F, COOH | 89.1 (Enzyme Y) | 1.5 | Enzyme inhibition studies |
| 5-Cyclopropoxy-2-isopropoxynicotinamide | 5-Cyclopropoxy, 2-isopropoxy | 210.0 (Kinase X) | 3.2 | Material science applications |
Data compiled from referenced studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
